An In-depth Technical Guide to the Chemical Properties and Stability of Boc-Asp-OMe
An In-depth Technical Guide to the Chemical Properties and Stability of Boc-Asp-OMe
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-butoxycarbonyl-L-aspartic acid α-methyl ester, commonly referred to as Boc-Asp-OMe, is a pivotal amino acid derivative extensively utilized in the fields of peptide synthesis and pharmaceutical research. Its strategic design, featuring a Boc (tert-butoxycarbonyl) protecting group on the amine and a methyl ester on the α-carboxyl group, allows for selective chemical manipulations that are fundamental to the construction of complex peptide structures and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, stability profile, and key experimental methodologies associated with Boc-Asp-OMe, serving as an essential resource for professionals in drug development and chemical research.
Core Chemical Properties
Boc-Asp-OMe is a white to off-white crystalline solid. The presence of the bulky and lipophilic Boc group enhances its solubility in common organic solvents, facilitating its use in solution-phase and solid-phase peptide synthesis.[1]
Physicochemical Characteristics
A summary of the key physicochemical properties of Boc-Asp-OMe is presented in the table below for easy reference and comparison.
| Property | Value | References |
| IUPAC Name | (2S)-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid | [2] |
| Synonyms | Boc-L-aspartic acid 4-methyl ester, Boc-Asp(OMe)-OH, N-Boc-L-aspartic acid α-methyl ester | [2][3][4] |
| CAS Number | 59768-74-0 | |
| Molecular Formula | C₁₀H₁₇NO₆ | |
| Molecular Weight | 247.25 g/mol | |
| Appearance | White to off-white solid/powder | |
| Melting Point | 71 °C | |
| Optical Rotation | [α]D = +28.6 (c=0.3, CHCl₃) | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |
Spectral Data
The structural integrity of Boc-Asp-OMe can be confirmed through various spectroscopic techniques. The characteristic spectral data are summarized below.
| Technique | Data | Reference |
| ¹H NMR | (300 MHz, CDCl₃): δ (ppm) = 1.42 (s, 9H, C(CH₃)₃), 2.82 (dd, J=4.8, 17.2 Hz, 1H, CH₂), 3.02 (dd, J=17.2, 4.1 Hz, 1H, CH₂), 3.69 (s, 3H, OCH₃), 4.59-4.62 (m, 1H, CHN), 5.57 (d, J=8.5Hz, 1H, NHBoc), 10.8 (sl, 1H, COOH) | |
| ¹³C NMR | (75MHz, CDCl₃): δ (ppm) = 28.2 (CH₃), 36.4 (CH₂), 49.7 (CHN), 52.1 (OCH₃), 80.5 (C(CH₃)₃), 155.6 (COO), 171.6 (COO), 175.8 (COO) | |
| FT-IR | (cm⁻¹): 3429 (N-H), 2979 (C-H), 1714 (C=O) |
Chemical Stability and Degradation
The stability of Boc-Asp-OMe is a critical factor in its storage, handling, and application, particularly in multi-step peptide synthesis.
pH Stability
The Boc protecting group is notoriously labile under acidic conditions. Strong acids, such as trifluoroacetic acid (TFA), are commonly used to deprotect the amine group during peptide synthesis. Conversely, the Boc group is generally stable under neutral and basic conditions.
Thermal Stability
Boc-protected amino acids can undergo thermal degradation. Studies on various amino acids have shown that the degradation process often follows first-order kinetics, with the stability being dependent on the nature of the amino acid side chain. For long-term storage, it is recommended to keep Boc-Asp-OMe at refrigerated temperatures (2-8 °C) to minimize degradation.
Degradation Pathways
The primary degradation pathways for Boc-Asp-OMe, particularly in the context of peptide synthesis, include:
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Acid-catalyzed Boc Deprotection: This is the desired cleavage of the Boc group to liberate the free amine for subsequent coupling reactions.
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Ester Hydrolysis: Under aqueous acidic or basic conditions, the methyl ester can be hydrolyzed to the corresponding carboxylic acid.
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Aspartimide Formation: This is a significant side reaction that can occur, especially under basic conditions used for Fmoc deprotection in orthogonal strategies or during the coupling of the subsequent amino acid. The backbone amide nitrogen can attack the side-chain ester, forming a cyclic imide intermediate. This intermediate can then reopen to form a mixture of α- and β-aspartyl peptides, leading to impurities that are difficult to separate.
Experimental Protocols
Synthesis of Boc-Asp-OMe
A general and effective method for the synthesis of Boc-Asp-OMe involves the reaction of L-aspartic acid-β-methyl ester hydrochloride with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
Materials:
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L-aspartic acid-β-methyl ester hydrochloride
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Di-tert-butyl dicarbonate (Boc₂O)
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Sodium carbonate (Na₂CO₃)
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Dioxane
-
Water
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Ethyl acetate
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1 M Hydrochloric acid (HCl)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
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Dissolve L-aspartic acid-β-methyl ester hydrochloride (1 equivalent) in a 2:1 mixture of dioxane and water.
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Cool the solution to 0 °C in an ice bath.
-
Add sodium carbonate (2 equivalents) portion-wise while maintaining the temperature at 0 °C.
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After 30 minutes, add di-tert-butyl dicarbonate (1.25 equivalents).
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the dioxane by vacuum concentration.
-
Pour the remaining aqueous residue into ice water.
-
Acidify the aqueous solution to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using ethyl acetate as the eluent to yield pure Boc-Asp-OMe.
Purification by Recrystallization
For further purification, the product obtained from column chromatography can be recrystallized.
Procedure:
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Dissolve the crude Boc-Asp-OMe in a minimal amount of a hot solvent in which it is soluble (e.g., ethyl acetate).
-
Slowly add a non-solvent in which it is poorly soluble (e.g., hexane) until the solution becomes slightly turbid.
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Allow the solution to cool slowly to room temperature, and then place it in a refrigerator to facilitate crystallization.
-
Collect the crystals by filtration, wash with a small amount of the cold non-solvent, and dry under vacuum.
Purity Analysis by HPLC
The purity of Boc-Asp-OMe can be assessed using reverse-phase high-performance liquid chromatography (RP-HPLC).
Method:
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Column: C18, 5 µm particle size
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Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
Gradient: A suitable gradient from Mobile Phase A to Mobile Phase B to elute the compound and any impurities.
-
Detection: UV at 210-220 nm
-
Flow Rate: 1 mL/min
-
Injection Volume: 10-20 µL
Visualizations
Synthesis Workflow of Boc-Asp-OMe
Caption: General workflow for the synthesis of Boc-Asp-OMe.
Boc Deprotection Mechanism
Caption: Acid-catalyzed deprotection mechanism of the Boc group.
Aspartimide Formation Pathway
Caption: Mechanism of aspartimide formation from an aspartyl residue.
